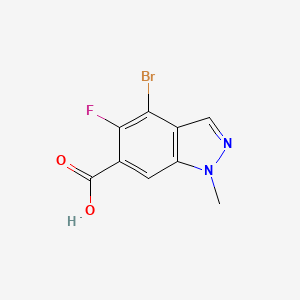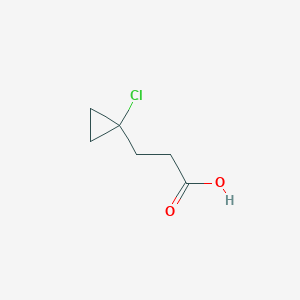
(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid (Oseltamivir Impurity pound(c)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oseltamivir acid, also known as oseltamivir carboxylate, is the active metabolite of oseltamivir, a widely used antiviral medication. Oseltamivir is marketed under the brand name Tamiflu and is primarily used to treat and prevent influenza A and influenza B, viruses that cause the flu. The compound functions as a neuraminidase inhibitor, blocking the activity of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of oseltamivir acid typically begins with shikimic acid, a naturally occurring compound found in Chinese star anise. The process involves several key steps:
Esterification: Shikimic acid is esterified with ethanol and thionyl chloride to form an ester.
Ketalization: The ester undergoes ketalization with p-toluenesulfonic acid and 3-pentanone to form a ketal.
Mesylation: The ketal is then mesylated using triethylamine and methanesulfonyl chloride.
Industrial Production Methods: The industrial production of oseltamivir acid has been optimized to improve yield and efficiency. The current method involves the use of recombinant Escherichia coli to produce shikimic acid, which is then converted to oseltamivir acid through a series of chemical reactions. This method is preferred due to its scalability and cost-effectiveness .
化学反应分析
Types of Reactions: Oseltamivir acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in oseltamivir acid.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Oseltamivir acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of neuraminidase inhibitors.
Biology: Researchers use oseltamivir acid to study the mechanisms of viral replication and inhibition.
Medicine: The compound is crucial in developing antiviral therapies and understanding drug resistance.
Industry: Oseltamivir acid is used in the pharmaceutical industry for the large-scale production of antiviral medications
作用机制
Oseltamivir acid exerts its effects by inhibiting the viral neuraminidase enzyme. This enzyme cleaves sialic acid residues on the surface of host cells, facilitating the release of new viral particles. By blocking neuraminidase activity, oseltamivir acid prevents the release and spread of the virus, thereby reducing the severity and duration of influenza symptoms .
相似化合物的比较
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Laninamivir: A long-acting neuraminidase inhibitor with similar antiviral properties.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Comparison: Oseltamivir acid is unique due to its oral bioavailability and ease of administration. Unlike zanamivir, which is inhaled, oseltamivir can be taken orally, making it more convenient for patients. Laninamivir and peramivir have different pharmacokinetic profiles, with laninamivir being long-acting and peramivir requiring intravenous administration .
属性
分子式 |
C14H24N2O4 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC 名称 |
(3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m1/s1 |
InChI 键 |
NENPYTRHICXVCS-AGIUHOORSA-N |
手性 SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)O |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


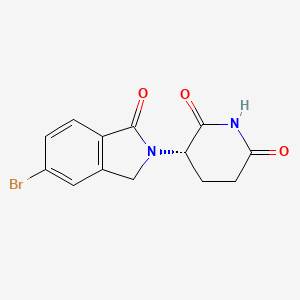
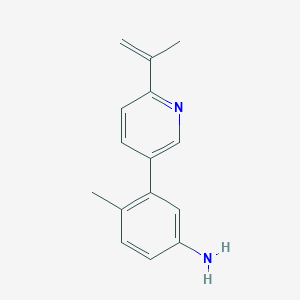
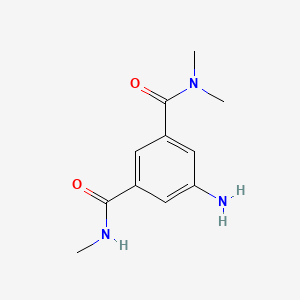

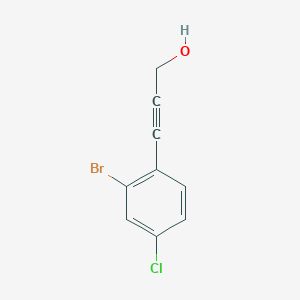
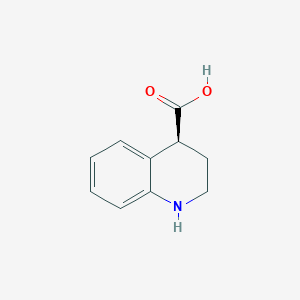

![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
